molecular formula C10H13NO B3055594 Oxazolidine, 2-methyl-2-phenyl- CAS No. 65687-97-0

Oxazolidine, 2-methyl-2-phenyl-

Cat. No.: B3055594
CAS No.: 65687-97-0
M. Wt: 163.22 g/mol
InChI Key: ZPXMCDDVPLMEFT-UHFFFAOYSA-N
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Description

Oxazolidine, 2-methyl-2-phenyl- is a heterocyclic organic compound characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is notable for its structural versatility and its applications in various fields, including pharmaceuticals and industrial chemistry. The presence of a phenyl group and a methyl group attached to the oxazolidine ring enhances its chemical reactivity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxazolidine, 2-methyl-2-phenyl- can be synthesized through the condensation of 2-aminoalcohols with aldehydes or ketones. A common method involves the reaction of 2-amino-2-phenylethanol with acetone under acidic conditions to form the desired oxazolidine. The reaction typically proceeds at room temperature and may require a catalyst to enhance the yield .

Industrial Production Methods: In industrial settings, the production of oxazolidine, 2-methyl-2-phenyl- often involves continuous flow processes to ensure consistent quality and high yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for large-scale synthesis .

Comparison with Similar Compounds

Uniqueness: Oxazolidine, 2-methyl-2-phenyl- is unique due to its specific substituents, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its role as a precursor to other valuable compounds highlight its importance in both research and industrial contexts .

Properties

IUPAC Name

2-methyl-2-phenyl-1,3-oxazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-10(11-7-8-12-10)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXMCDDVPLMEFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NCCO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60299256
Record name Oxazolidine, 2-methyl-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65687-97-0
Record name NSC128919
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128919
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxazolidine, 2-methyl-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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